molecular formula C9H5ClN2O4 B1584260 N-(Chloromethyl)-4-nitrophthalimide CAS No. 54455-34-4

N-(Chloromethyl)-4-nitrophthalimide

Cat. No. B1584260
CAS RN: 54455-34-4
M. Wt: 240.6 g/mol
InChI Key: WECOPMBZMWMHAB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. Techniques like thermal analysis could be used for this purpose.


Scientific Research Applications

Hyper Cross-linked Polymers (HCPs)

  • Application Summary : HCPs are a class of porous materials that have been intensively used in recent years. They are synthesized by Friedel Craft reactions and have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Methods of Application : HCPs are synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results or Outcomes : HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Chloromethylation of Aromatic Compounds

  • Application Summary : Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. It is commonly used in the modification of aromatic compounds .
  • Methods of Application : A typical procedure involves the use of ZnI2 as a catalyst, chlorosulfonic acid, and dimethoxymethane at -10°C .
  • Results or Outcomes : The reaction results in the chloromethylation of the aromatic compound .

Chloromethylation of Aromatic Compounds

  • Application Summary : This process involves the chloromethylation of aromatic compounds, which are key intermediates due to their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application : The reaction involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
  • Results or Outcomes : The corresponding chloromethyl derivatives are obtained in good to excellent yields .

Use of Chloromethane

  • Application Summary : Chloromethane, also known as methyl chloride, is a crucial reagent in industrial chemistry .
  • Methods of Application : It is used in various chemical reactions as a methylating agent .
  • Results or Outcomes : The outcomes of these reactions vary depending on the specific reaction and the other reagents involved .

Chloromethylation of Aromatic Compounds

  • Application Summary : This process involves the chloromethylation of aromatic compounds, which are key intermediates due to their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application : The reaction involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
  • Results or Outcomes : The corresponding chloromethyl derivatives are obtained in good to excellent yields .

Use of Chloromethane

  • Application Summary : Chloromethane, also known as methyl chloride, is a crucial reagent in industrial chemistry .
  • Methods of Application : It is used in various chemical reactions as a methylating agent .
  • Results or Outcomes : The outcomes of these reactions vary depending on the specific reaction and the other reagents involved .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications to improve its properties, etc.


For a specific compound like “N-(Chloromethyl)-4-nitrophthalimide”, you would need to look up scientific literature or databases that might contain information on this compound. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they might be a good place to start. You could also try contacting researchers or institutions that specialize in this field. They might be able to provide more specific information or guide you to the appropriate resources. Please remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

2-(chloromethyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)6-2-1-5(12(15)16)3-7(6)9(11)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMUGXUCSVUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202856
Record name N-(Chloromethyl)-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Chloromethyl)-4-nitrophthalimide

CAS RN

54455-37-7, 54455-34-4
Record name N-(Chloromethyl)-4-nitrophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054455377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Chloromethyl)-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chloromethyl-4-nitrophthalimide [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(Chloromethyl)-4-nitrophthalimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ4YQ2FB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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